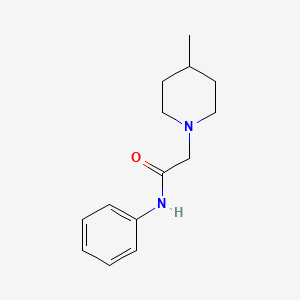
2-(4-methyl-1-piperidinyl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methyl-1-piperidinyl)-N-phenylacetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA belongs to the class of piperidine derivatives and has been extensively studied for its pharmacological properties.
作用機序
The exact mechanism of action of MPAA is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. MPAA has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPAA has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. MPAA has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
実験室実験の利点と制限
One of the advantages of using MPAA in lab experiments is its low toxicity profile. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. Another advantage is its ease of synthesis, which makes it readily available for research purposes. However, one of the limitations of using MPAA in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research of MPAA. One area of interest is its potential use as a therapeutic agent for neurological disorders such as epilepsy and depression. Another area of interest is its potential use in oncology, as it has been found to exhibit antitumor properties. Further research is needed to elucidate the exact mechanism of action of MPAA and its potential therapeutic applications in various fields of medicine.
Conclusion:
In conclusion, MPAA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ease of synthesis, low toxicity profile, and various biochemical and physiological effects make it a promising candidate for further research. The future directions for the research of MPAA are vast, and it has the potential to be a valuable therapeutic agent in various fields of medicine.
合成法
The synthesis of MPAA involves the reaction of 4-methylpiperidine with phenylacetyl chloride in the presence of a base catalyst. The reaction leads to the formation of MPAA as a white crystalline solid. The purity of the compound can be increased by recrystallization from an appropriate solvent.
科学的研究の応用
MPAA has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. It has been found to exhibit anticonvulsant, antidepressant, and antitumor properties. MPAA has also been investigated for its potential use as an analgesic and anti-inflammatory agent.
特性
IUPAC Name |
2-(4-methylpiperidin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-7-9-16(10-8-12)11-14(17)15-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXIWJVVYPJSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperidin-1-yl)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

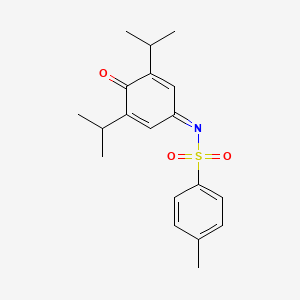
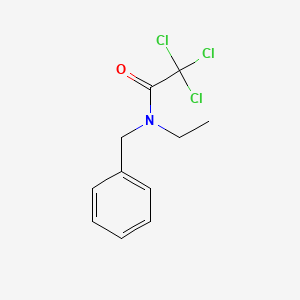
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5810053.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5810054.png)

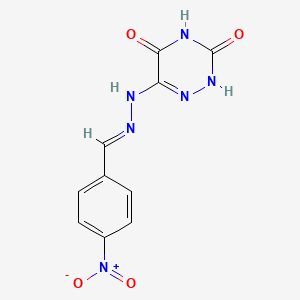
![4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5810075.png)
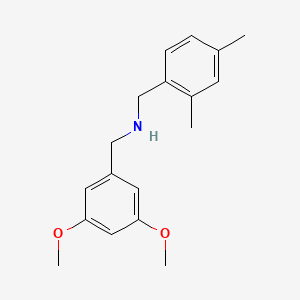
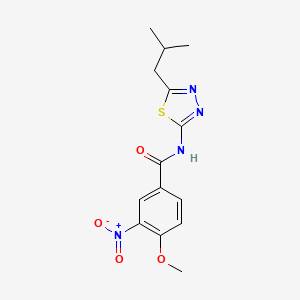

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5810100.png)
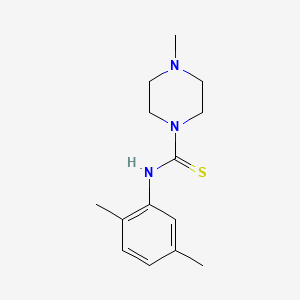
methanone](/img/structure/B5810125.png)
![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)